molecular formula C18H16BrFN4O2 B10865198 N'-{(3Z)-5-bromo-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-fluorobenzohydrazide

N'-{(3Z)-5-bromo-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-fluorobenzohydrazide

Cat. No.: B10865198
M. Wt: 419.2 g/mol
InChI Key: NQEUGSDIINMHOJ-UHFFFAOYSA-N
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Description

N’~1~-{5-BROMO-1-[(DIMETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-4-FLUOROBENZOHYDRAZIDE is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-{5-BROMO-1-[(DIMETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-4-FLUOROBENZOHYDRAZIDE typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane.

    Introduction of the Dimethylamino Group: This step involves the reaction of the brominated indole with formaldehyde and dimethylamine, typically under basic conditions.

    Formation of the Hydrazide: The final step is the condensation of the substituted indole with 4-fluorobenzohydrazide under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the dimethylamino group.

    Reduction: Reduction reactions can target the carbonyl group in the indole ring or the hydrazide moiety.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at positions activated by the bromine and dimethylamino groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like NBS for bromination, and nucleophiles like amines for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. Generally, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms could enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-oxo-1,2-dihydro-3H-indole-3-ylidene derivatives: These compounds share the indole core and bromine substitution but differ in other substituents.

    4-Fluorobenzohydrazide derivatives: These compounds share the hydrazide moiety but differ in the indole core and other substituents.

Uniqueness

N’~1~-{5-BROMO-1-[(DIMETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-4-FLUOROBENZOHYDRAZIDE is unique due to the combination of its substituents, which confer specific chemical properties and potential biological activities not found in other similar compounds.

This detailed overview provides a comprehensive understanding of N’~1~-{5-BROMO-1-[(DIMETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-4-FLUOROBENZOHYDRAZIDE, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C18H16BrFN4O2

Molecular Weight

419.2 g/mol

IUPAC Name

N-[5-bromo-1-[(dimethylamino)methyl]-2-hydroxyindol-3-yl]imino-4-fluorobenzamide

InChI

InChI=1S/C18H16BrFN4O2/c1-23(2)10-24-15-8-5-12(19)9-14(15)16(18(24)26)21-22-17(25)11-3-6-13(20)7-4-11/h3-9,26H,10H2,1-2H3

InChI Key

NQEUGSDIINMHOJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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